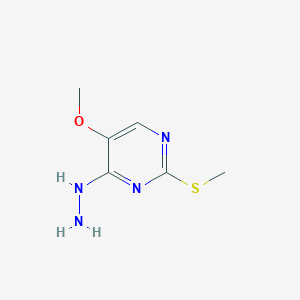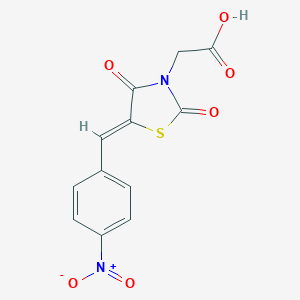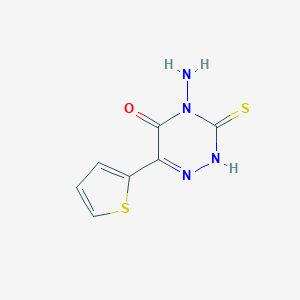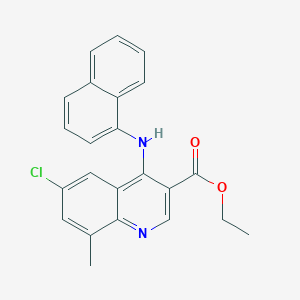
(4-acetamidophenyl) N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-acetamidophenyl) N,N-dimethylsulfamate, also known as ADMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADMS is a sulfamate ester that has been synthesized using different methods.
Mecanismo De Acción
Target of Action
Sulfenamides, sulfinamides, and sulfonamides, which are structurally similar to this compound, have been widely applied as building blocks in medical chemistry . They have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .
Biochemical Pathways
The compound is likely involved in the oxidative coupling of thiols and amines, contributing to the synthesis of structurally diverse sulfenamides, sulfinamides, and sulfonamides .
Result of Action
It’s known that sulfenamides, sulfinamides, and sulfonamides, which are structurally similar to this compound, have been widely applied in various fields, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
It’s known that the oxidative coupling of thiols and amines, a process in which this compound is likely involved, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides . This suggests that the process may be influenced by various environmental factors.
It’s clear, however, that this compound and others like it play a significant role in the field of medical chemistry .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, (4-acetamidophenyl) N,N-dimethylsulfamate also has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate. One potential direction is the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents. Another potential direction is the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions. Additionally, further studies are needed to determine the safety and efficacy of (4-acetamidophenyl) N,N-dimethylsulfamate in humans and its potential applications in environmental science.
Conclusion
In conclusion, (4-acetamidophenyl) N,N-dimethylsulfamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and environmental science. The mechanism of action of (4-acetamidophenyl) N,N-dimethylsulfamate is not fully understood, but it is believed to involve the inhibition of the activity of carbonic anhydrase IX. (4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate, including the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents and the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions.
Métodos De Síntesis
(4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods, including the reaction of p-acetamidophenol with dimethylsulfate in the presence of a base. Another method involves the reaction of p-nitrophenol with dimethylsulfate, followed by reduction with zinc dust to obtain p-aminophenol. The p-aminophenol is then acetylated to obtain (4-acetamidophenyl) N,N-dimethylsulfamate. The synthesis method of (4-acetamidophenyl) N,N-dimethylsulfamate is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
(4-acetamidophenyl) N,N-dimethylsulfamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. In biochemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential tool for studying protein-ligand interactions. In environmental science, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential inhibitor of soil urease activity, which is responsible for the release of ammonia from urea.
Propiedades
IUPAC Name |
(4-acetamidophenyl) N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAOGIZIJMOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-acetamidophenyl) N,N-dimethylsulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzhydryl-N-[(1-benzyl-5-oxo-3-pyrrolidinyl)methyl]-1-piperazinecarboxamide](/img/structure/B374963.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanoyl chloride](/img/structure/B374964.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374966.png)

![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374972.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374973.png)
![2-ethoxyethyl {[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B374975.png)
![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374976.png)
![2-Methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]quinolin-4-ol](/img/structure/B374977.png)

![2,8-Dimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B374980.png)
![isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374982.png)